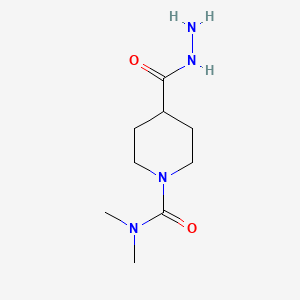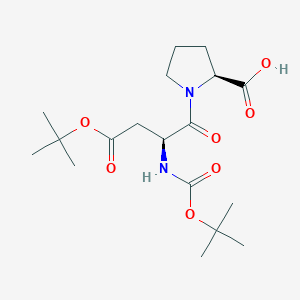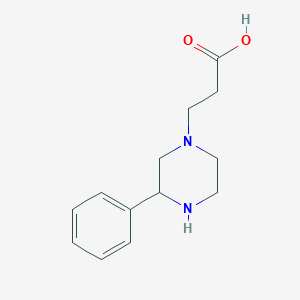
3-(3-Phenylpiperazin-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenylpiperazin-1-YL)propanoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperazine ring, which is further connected to a propanoic acid moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpiperazin-1-YL)propanoic acid typically involves the reaction of phenylpiperazine with a suitable propanoic acid derivative. One common method is the acylation of phenylpiperazine with a propanoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various reagents such as acetic anhydride or succinic anhydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Phenylpiperazin-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenylpiperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(3-Phenylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, while in industrial applications, it may interact with catalytic sites on enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
3-(1-Benzimidazolonyl)propanoic acid: Used in various synthetic applications.
Uniqueness
3-(3-Phenylpiperazin-1-YL)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl group and the piperazine ring allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-(3-phenylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)6-8-15-9-7-14-12(10-15)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17) |
InChI-Schlüssel |
BOJSALJGIFJXQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
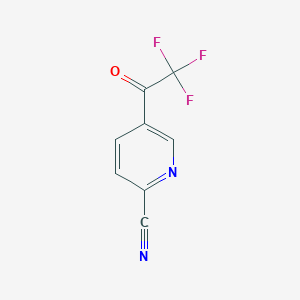

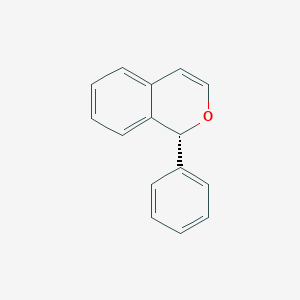
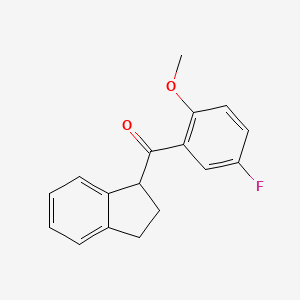
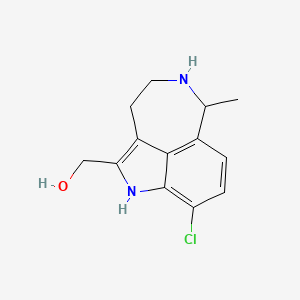
![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
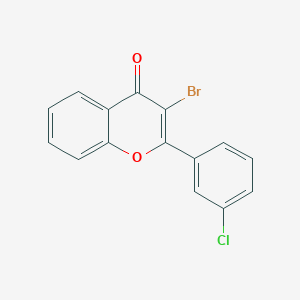
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
